molecular formula C21H20N2O7S B3442908 8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B3442908
M. Wt: 444.5 g/mol
InChI Key: RATMZNPCUBVLPF-UHFFFAOYSA-N
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Description

8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the chromene ring.

    Attachment of the Sulfonyl Phenyl Group: This is typically done through a sulfonylation reaction using a sulfonyl chloride derivative.

    Formation of the Carboxamide Group: This involves the reaction of the intermediate with an amine derivative to form the final carboxamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield a hydroxyl chromene derivative.

Scientific Research Applications

8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE: Lacks the methoxy group.

    8-HYDROXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE: Contains a hydroxyl group instead of a methoxy group.

    8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-THIOCARBOXAMIDE: Contains a thiocarboxamide group instead of a carboxamide group.

Uniqueness

The presence of the methoxy group in 8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE may enhance its biological activity and selectivity compared to similar compounds. This structural feature can influence the compound’s pharmacokinetics and pharmacodynamics, making it a unique candidate for further research and development.

Properties

IUPAC Name

8-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S/c1-28-18-4-2-3-14-13-17(21(25)30-19(14)18)20(24)22-15-5-7-16(8-6-15)31(26,27)23-9-11-29-12-10-23/h2-8,13H,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATMZNPCUBVLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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8-METHOXY-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

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